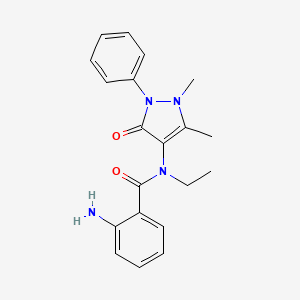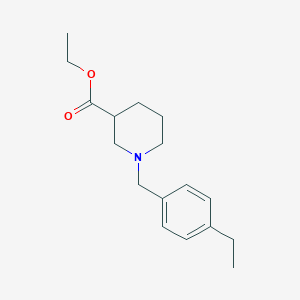![molecular formula C13H19NO3S2 B5146146 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine](/img/structure/B5146146.png)
4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine, also known as PMSF, is a popular serine protease inhibitor that is widely used in scientific research. It is a potent inhibitor of a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin. PMSF is a thiol-reactive compound that is commonly used to inhibit proteases during protein purification and analysis.
作用机制
4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine inhibits serine proteases by irreversibly modifying the active site of the enzyme. 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine reacts with the serine residue in the active site of the enzyme, forming a covalent bond and inhibiting the enzyme's activity. 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine is a thiol-reactive compound, and it can also react with other thiol-containing molecules in the sample, such as cysteine residues in proteins.
Biochemical and Physiological Effects:
4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine has no known biochemical or physiological effects in vivo. It is a synthetic compound that is not found in nature. However, in vitro, 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine can inhibit a wide range of serine proteases, which can have a significant impact on protein purification, enzyme assays, and cell culture experiments.
实验室实验的优点和局限性
4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine has several advantages as a protease inhibitor. It is a potent inhibitor of serine proteases and can be used at low concentrations. It is also stable in aqueous solutions and can be easily dissolved in common solvents such as ethanol and DMSO. However, 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine has some limitations. It is a thiol-reactive compound that can react with other thiol-containing molecules in the sample, leading to nonspecific inhibition. 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine is also not effective against other types of proteases, such as metalloproteases and cysteine proteases.
未来方向
There are several future directions for research on 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine. One area of research is to develop more specific protease inhibitors that can selectively inhibit individual proteases without affecting other enzymes in the sample. Another area of research is to develop new methods for protein purification that do not require the use of protease inhibitors. Finally, there is a need for more research on the biochemical and physiological effects of 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine in vivo, as well as its potential toxicity and environmental impact.
合成方法
4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine can be synthesized through a simple reaction between 2-methoxy-4,5-dimethylbenzenesulfonyl chloride and thiomorpholine in the presence of a base such as sodium hydroxide. The reaction yields 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine as a white crystalline solid with a melting point of 89-91°C.
科学研究应用
4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine is widely used in scientific research as a protease inhibitor. It is commonly used in protein purification to prevent proteolytic degradation of the target protein. 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine is also used in enzyme assays to inhibit proteases that may interfere with the assay. In addition, 4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine is used in cell culture to prevent proteolytic degradation of proteins.
属性
IUPAC Name |
4-(2-methoxy-4,5-dimethylphenyl)sulfonylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S2/c1-10-8-12(17-3)13(9-11(10)2)19(15,16)14-4-6-18-7-5-14/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKBZWPMSBUTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCSCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxy-4,5-dimethylphenyl)sulfonylthiomorpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5146070.png)
![6,8-dichloro-3-{[(3-chloro-4-fluorophenyl)amino]methyl}-4H-chromen-4-one](/img/structure/B5146083.png)
![N-(3,4-dimethoxyphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B5146090.png)
![(4-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5146104.png)
![5-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-heptylpentanamide](/img/structure/B5146109.png)

![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5146124.png)




![4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate](/img/structure/B5146164.png)
![N-{2-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-methoxypropanamide](/img/structure/B5146166.png)
![2-(4-ethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B5146175.png)